4-chloro-6-fluoro-2H-chromene-3-carbaldehyde 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 105799-69-7
VCID: VC20823461
InChI: InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2
SMILES: C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O
Molecular Formula: C10H6ClFO2
Molecular Weight: 212.6 g/mol

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

CAS No.: 105799-69-7

Cat. No.: VC20823461

Molecular Formula: C10H6ClFO2

Molecular Weight: 212.6 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde - 105799-69-7

Specification

CAS No. 105799-69-7
Molecular Formula C10H6ClFO2
Molecular Weight 212.6 g/mol
IUPAC Name 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
Standard InChI InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2
Standard InChI Key RBLLNXBYFXPIPW-UHFFFAOYSA-N
SMILES C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O
Canonical SMILES C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O

Introduction

Physical and Chemical Properties

Molecular and Structural Characteristics

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde has a molecular weight of approximately 226.59 g/mol, as calculated based on its molecular formula C10H6ClFO2. The compound's structure consists of a benzopyran (chromene) core with specific substituents that define its chemical identity and properties. The molecular structure features:

  • A benzopyran core (2H-chromene skeleton)

  • A chlorine substituent at position 4

  • A fluorine substituent at position 6

  • A carbaldehyde group (CHO) at position 3

The presence of these electron-withdrawing halogen substituents (chlorine and fluorine) significantly affects the electron distribution across the molecule, influencing its reactivity patterns and potential biological interactions .

Physical Properties

While specific experimental data on physical properties is limited in the available literature, the following table presents the estimated physical properties of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde based on its structure and comparison with similar compounds:

PropertyValueNotes
Molecular Weight226.59 g/molCalculated from molecular formula C10H6ClFO2
Physical StateSolidAt room temperature and standard pressure
SolubilityLimited water solubilityLikely soluble in organic solvents such as DMSO, dichloromethane, and ethanol
Log PApproximately 3-4Estimated based on similar halogenated chromenes
Melting PointNot specifically reportedTypically between 80-150°C for similar chromene derivatives

The presence of halogen substituents typically increases the lipophilicity of the compound, which may enhance its ability to cross biological membranes—a property relevant to its potential pharmaceutical applications.

Chemical Reactivity

Types of Reactions

Due to its structural features, 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde can participate in various chemical reactions, primarily centered around its functional groups. Based on the reactivity patterns of similar compounds, the following reaction types are expected:

Aldehyde Reactions

The carbaldehyde group at position 3 is highly reactive and can undergo numerous transformations:

  • Oxidation: Conversion to the corresponding carboxylic acid

  • Reduction: Formation of primary alcohols

  • Condensation reactions: With amines to form imines (Schiff bases)

  • Aldol condensations: Reactions with other carbonyl compounds

Halogen-Centered Reactions

The chlorine at position 4 and fluorine at position 6 can participate in nucleophilic aromatic substitution reactions, particularly under appropriate catalytic conditions. These halogen substituents also influence the electronic properties of the chromene core, affecting its reactivity in various transformation reactions.

Reaction Mechanisms

The reaction mechanisms involving 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde are typically governed by the electronic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electrophilic character of the aldehyde group, creates a unique electronic environment that influences reaction pathways and rates.

For instance, in nucleophilic addition reactions to the aldehyde group, the electron-withdrawing halogens may enhance the electrophilicity of the carbonyl carbon, potentially accelerating these reactions compared to non-halogenated analogs.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of chromene derivatives is significantly influenced by their substitution patterns. In the case of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde:

  • The chlorine at position 4 may enhance lipophilicity and membrane permeability, potentially improving cellular uptake.

  • The fluorine at position 6 can form hydrogen bonds with target proteins and is known to improve metabolic stability in drug candidates.

  • The aldehyde group at position 3 provides a site for further derivatization, enabling the synthesis of more complex compounds with potentially enhanced biological activities.

Research has shown that chromene derivatives functionalized with electron-withdrawing groups, such as chloro and fluoro substituents, often exhibit enhanced biological activities compared to their unsubstituted counterparts . This suggests that 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde could serve as a valuable intermediate in the development of bioactive compounds.

Research Implications and Future Directions

Current Research Status

Current research involving 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde primarily focuses on its potential as a synthetic intermediate for the development of more complex bioactive compounds. The compound's versatile functional groups allow for various chemical transformations, making it valuable in medicinal chemistry research.

Research on related chromene derivatives has demonstrated potential applications in:

  • Development of anticancer agents: Particularly those targeting specific cell signaling pathways involved in cancer progression.

  • Creation of enzyme inhibitors: Including compounds that target acetylcholinesterase, which may have applications in treating neurological disorders .

  • Synthesis of novel heterocyclic compounds: Using the chromene scaffold as a building block for more complex molecular architectures.

Future Research Opportunities

Several promising research directions for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde include:

  • Comprehensive biological activity screening: Systematic evaluation of the compound and its derivatives against various disease targets.

  • Structure optimization: Modification of the base structure to enhance specificity and potency for identified biological targets.

  • Mechanism of action studies: Detailed investigation of how the compound and its derivatives interact with biological systems at the molecular level.

  • Development of synthetic methodologies: Exploration of more efficient and environmentally friendly approaches to synthesize the compound and related derivatives.

  • Combined therapy approaches: Investigation of potential synergistic effects when used in combination with established therapeutic agents.

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